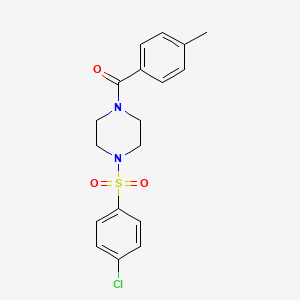
1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine
Vue d'ensemble
Description
1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a 4-methylbenzoyl group
Méthodes De Préparation
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperazine core: Starting with piperazine, the compound is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-(4-chlorobenzenesulfonyl)piperazine.
Introduction of the benzoyl group: The intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to enhance efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and benzoyl groups.
Oxidation and reduction: The aromatic rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties.
Materials science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The piperazine ring can also interact with receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzenesulfonyl)piperazine: Lacks the benzoyl group, which may affect its binding properties and reactivity.
4-(4-Methylbenzoyl)piperazine: Lacks the sulfonyl group, which can influence its solubility and interaction with biological targets.
The presence of both the sulfonyl and benzoyl groups in this compound makes it unique, providing a balance of hydrophobic and polar interactions that can be advantageous in various applications.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-14-2-4-15(5-3-14)18(22)20-10-12-21(13-11-20)25(23,24)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZRUVRRAVUDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4769510.png)
![2-(N-METHYLBENZENESULFONAMIDO)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4769512.png)
![methyl 4-{[(4-methoxyphenyl)acetyl]amino}-3-methylbenzoate](/img/structure/B4769515.png)
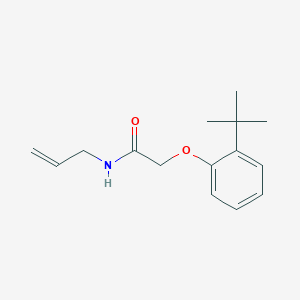
![{[2-(Cyclododecylamino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B4769523.png)
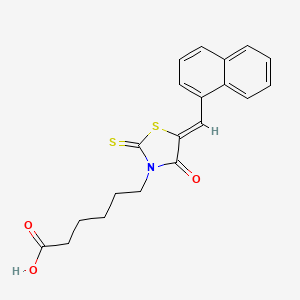
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperidinecarboxamide](/img/structure/B4769532.png)
![2-(4-chlorophenoxy)-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamothioyl]acetamide](/img/structure/B4769541.png)
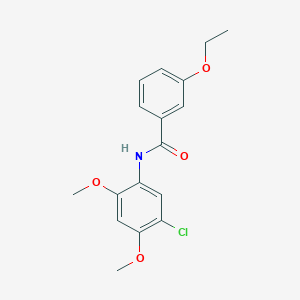
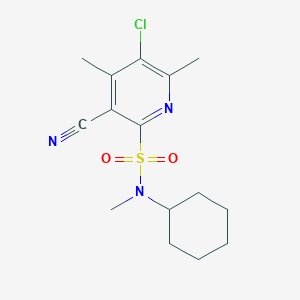
![2-PHENYL-5-[4-(2,4,6-TRIMETHYLBENZOYL)PHENYL]-1,3,4-OXADIAZOLE](/img/structure/B4769574.png)
![N-allyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4769576.png)
![2-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4769584.png)
![(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4769599.png)
